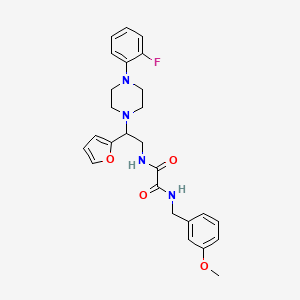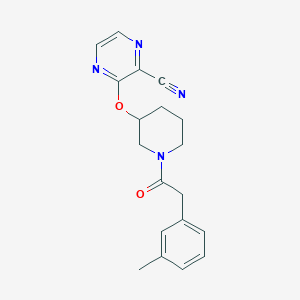
3-((1-(2-(m-Tolyl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((1-(2-(m-Tolyl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound that has been studied for its potential use in the pharmaceutical industry . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazine-2-carbonyl group, a piperidin-3-yl group, and a m-Tolylacetyl group . The molecular formula is C19H20N4O3.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are part of the broader field of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Synthesis and Reactivity
Studies on similar compounds highlight the versatility of pyrazine derivatives in organic synthesis. For instance, the synthesis of various pyrazole and pyridine derivatives from enaminonitriles showcases the potential of such compounds in creating heterocyclic compounds with potential biological activities (Abdallah, 2007). These synthetic pathways often involve reactions with hydrazine, acetic anhydride, and other reagents, indicating a broad scope for chemical transformations.
Catalytic Applications
Pyrazine derivatives have also been explored for their catalytic properties. A study demonstrated the catalytic oxidation of methane to methyl hydroperoxide using a pyrazine-2-carboxylic acid derivative, suggesting potential applications in catalysis and the synthesis of industrially relevant chemicals (Nizova, Süss-Fink, & Shul’pin, 1997).
Antimicrobial and Anticancer Activities
Research into pyrazine and pyridine derivatives has also uncovered potential antimicrobial and anticancer properties. The synthesis of new pyridines from pyridine-3-carbonitrile and their evaluation for antimicrobial and anticancer activities highlight the potential therapeutic applications of these compounds (Elewa et al., 2021).
Heterocyclic Synthesis
The utility of enaminonitriles in heterocyclic synthesis further underscores the importance of pyrazine derivatives in creating new compounds with potential biological and chemical applications. The synthesis of pyrazole, pyridine, and pyrimidine derivatives from enaminonitriles demonstrates the versatility of these compounds in generating diverse molecular structures (Fadda, Etman, El-Seidy, & Elattar, 2012).
Future Directions
properties
IUPAC Name |
3-[1-[2-(3-methylphenyl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-4-2-5-15(10-14)11-18(24)23-9-3-6-16(13-23)25-19-17(12-20)21-7-8-22-19/h2,4-5,7-8,10,16H,3,6,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTGAKFSAHUOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-(m-Tolyl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

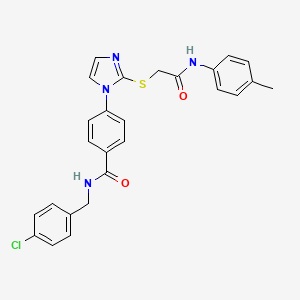
![3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile](/img/structure/B2854421.png)
![3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B2854423.png)



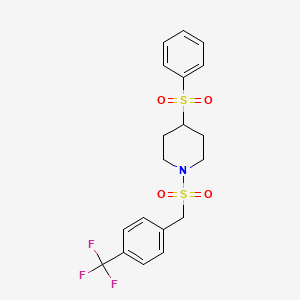

![2-[(1-But-3-enylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2854434.png)
![1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2854437.png)
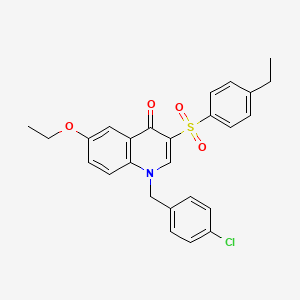
![Pyridin-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2854440.png)
![(5E)-5-(4-fluorobenzylidene)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2854442.png)
